molecular formula C9H9NO3 B140975 4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid CAS No. 1794786-68-7

4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid

Cat. No. B140975
M. Wt: 183.2 g/mol
InChI Key: QCXJEYYXVJIFCE-QFFDRWTDSA-N
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Description

“4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid” is a chemical compound that likely belongs to the class of organic compounds known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .


Molecular Structure Analysis

The molecular structure of “4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid” likely includes a benzene ring with an acetamido group at the 4-position and a carboxyl group . The term “tetradeuterio” suggests that it has four deuterium atoms, which are isotopes of hydrogen with one proton and one neutron.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid” would be expected to be similar to those of other benzoic acids. It would likely be a solid at room temperature, and its solubility in water would depend on factors like its specific structure and the pH of the solution .

Scientific Research Applications

Synthesis and Characterisation

4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid plays a crucial role in synthetic chemistry. For example, it is used in the synthesis of pure isomers of iodoacetamidotetramethylrhodamine, where acetamido acids are key intermediates in the production of acetamidorhodamines, demonstrating its utility in developing spectroscopically active compounds (Corrie & Craik, 1994).

Biological Evaluation

This compound is also significant in the field of medicinal chemistry. It serves as a precursor in the synthesis of various biologically active compounds, such as 5-substituted benzo[b]thiophene derivatives, which have shown potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Electrochemical Applications

In electrochemistry, 4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid has been utilized as a mediator in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids. This demonstrates its potential in facilitating chemical transformations under mild conditions, which is particularly valuable in the synthesis of pharmaceutical intermediates (Rafiee et al., 2018).

Antimicrobial Evaluation

The compound is also a key intermediate in synthesizing antimicrobial agents. For instance, derivatives of 4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid have been prepared and shown to exhibit antimicrobial activity, highlighting its importance in the development of new therapeutic agents (Gul et al., 2017).

properties

IUPAC Name

4-acetamido-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJEYYXVJIFCE-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid

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